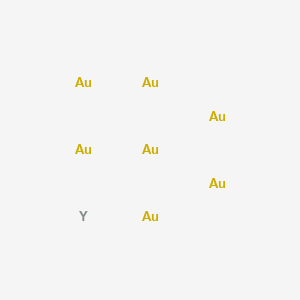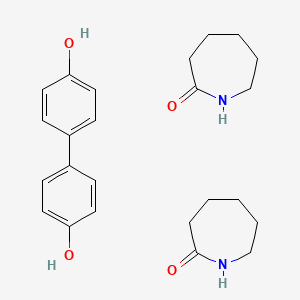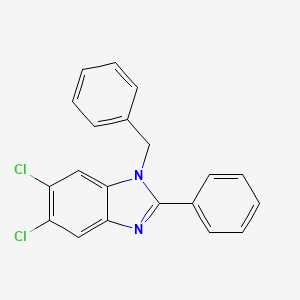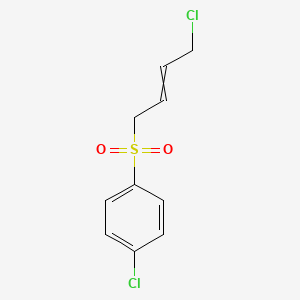
Gold;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold, known for its excellent conductivity and resistance to corrosion, is widely used in electronics and jewelry. Yttrium, a rare earth element, is known for its applications in various high-tech fields, including superconductors and medical imaging. The combination of these two elements results in a compound with unique properties that can be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gold;yttrium compounds can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of gold and yttrium salts in the presence of a reducing agent. For example, gold chloride and yttrium nitrate can be reduced using sodium borohydride under controlled conditions to form this compound nanoparticles .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using high-temperature methods such as sputtering and thermal evaporation. These methods allow for the precise control of the composition and properties of the resulting compound. For instance, radio frequency magnetron sputtering can be used to deposit this compound films on various substrates, which are then annealed to achieve the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions
Gold;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gold and yttrium.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The oxidation process typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions are often conducted in aqueous or organic solvents.
Substitution: Substitution reactions involve the replacement of one ligand with another.
Major Products
The major products formed from these reactions include this compound oxides, halides, and organometallic complexes. These products have various applications in catalysis, electronics, and materials science .
Wissenschaftliche Forschungsanwendungen
Gold;yttrium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in bioimaging and biosensing due to their unique optical properties.
Medicine: Utilized in medical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of gold;yttrium compounds involves their interaction with molecular targets through various pathways. In catalysis, the compound’s surface provides active sites for the adsorption and activation of reactants. In medical applications, this compound nanoparticles can generate reactive oxygen species (ROS) that induce cell apoptosis in cancer therapy. The compound’s unique electronic properties also enable its use in imaging techniques by enhancing contrast and resolution .
Vergleich Mit ähnlichen Verbindungen
Gold;yttrium compounds can be compared with other similar compounds such as gold;silver and gold;copper compounds. While gold;silver compounds are known for their excellent conductivity and antimicrobial properties, this compound compounds offer unique advantages in high-tech applications due to yttrium’s rare earth properties. Gold;copper compounds, on the other hand, are widely used in electronics but lack the advanced applications seen with this compound .
List of Similar Compounds
- Gold;silver
- Gold;copper
- Gold;platinum
- Gold;palladium
Eigenschaften
CAS-Nummer |
921765-28-8 |
|---|---|
Molekularformel |
Au7Y |
Molekulargewicht |
1467.6718 g/mol |
IUPAC-Name |
gold;yttrium |
InChI |
InChI=1S/7Au.Y |
InChI-Schlüssel |
MVMCYUZLXLDEPR-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

amino}oxidanide](/img/structure/B12614371.png)


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

